Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)-
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Overview
Description
Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine core, followed by the introduction of the dimethylamino and methanesulfonamide groups. Common reagents used in these reactions include dimethylamine, methanesulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine compound with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Methanesulfonamide, N-(4-((3,5-dimethyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Properties
CAS No. |
106521-54-4 |
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Molecular Formula |
C24H26N4O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26N4O2S/c1-15-9-11-18-21(13-15)26-23-16(2)7-6-8-19(23)24(18)25-20-12-10-17(27-31(5,29)30)14-22(20)28(3)4/h6-14,27H,1-5H3,(H,25,26) |
InChI Key |
USJWWKMTTIHIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C)C |
Origin of Product |
United States |
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